molecular formula C15H24ClNO2 B10820556 N-pyrrolidinyl-3,4-DMA (hydrochloride)

N-pyrrolidinyl-3,4-DMA (hydrochloride)

Cat. No.: B10820556
M. Wt: 285.81 g/mol
InChI Key: BZZOGUOIPUUXPS-UHFFFAOYSA-N
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Description

N-pyrrolidinyl-3,4-DMA (hydrochloride) is an analytical reference standard categorized as an amphetamine. It is primarily used in research and forensic applications. The compound is known for its stimulant properties and is often utilized in mass spectrometry and other analytical techniques .

Preparation Methods

The synthesis of N-pyrrolidinyl-3,4-DMA (hydrochloride) involves the reaction of 3,4-dimethoxyphenylacetone with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

N-pyrrolidinyl-3,4-DMA (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

N-pyrrolidinyl-3,4-DMA (hydrochloride) is widely used in scientific research, including:

    Chemistry: It serves as a reference standard in analytical chemistry, particularly in mass spectrometry, to identify and quantify similar compounds.

    Biology: The compound is used in studies related to neurotransmitter systems and their effects on biological processes.

    Medicine: Research involving N-pyrrolidinyl-3,4-DMA (hydrochloride) helps in understanding the pharmacological effects of amphetamines and their potential therapeutic applications.

    Industry: It is utilized in the development and testing of new analytical methods and instruments.

Mechanism of Action

N-pyrrolidinyl-3,4-DMA (hydrochloride) exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its stimulant properties .

Comparison with Similar Compounds

N-pyrrolidinyl-3,4-DMA (hydrochloride) is similar to other amphetamine derivatives, such as:

N-pyrrolidinyl-3,4-DMA (hydrochloride) stands out due to its specific use in research and forensic applications, making it a valuable tool for scientists and researchers.

Properties

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidine;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-12(16-8-4-5-9-16)10-13-6-7-14(17-2)15(11-13)18-3;/h6-7,11-12H,4-5,8-10H2,1-3H3;1H

InChI Key

BZZOGUOIPUUXPS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl

Origin of Product

United States

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